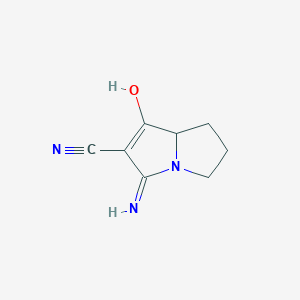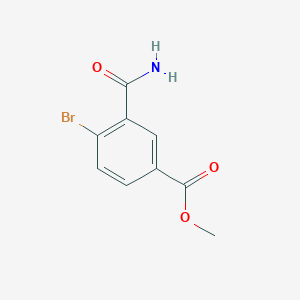
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazole ring, and a difluorobenzamide moiety. Due to its structural complexity and potential biological activity, it has garnered interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the cyclopropyl-imidazole core. This can be achieved through the reaction of cyclopropylamine with an appropriate imidazole derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, cost-effectiveness, and environmental safety, adhering to Good Manufacturing Practices (GMP) standards.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine: This compound has been investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, which could lead to the development of new drugs.
Industry: In the pharmaceutical industry, this compound can be used in the development of new medications. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
作用機序
The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The difluorobenzamide moiety may enhance the compound's binding affinity and specificity. The exact molecular pathways involved would depend on the biological context in which the compound is used.
類似化合物との比較
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Lacks the cyclopropyl group.
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Contains a methyl group instead of a cyclopropyl group.
N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness: N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-difluorobenzamide is unique due to the presence of the cyclopropyl group, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity and specificity compared to similar compounds without the cyclopropyl group.
特性
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-12-4-3-11(9-13(12)17)15(21)19-6-8-20-7-5-18-14(20)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCWERJKVKCDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)






![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991518.png)

![2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2991520.png)

![N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2991525.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2991527.png)
